4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)-
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Overview
Description
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and thiazole compounds. The reaction conditions may involve:
Catalysts: Commonly used catalysts include Lewis acids or bases.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions are usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar core structures but different functional groups.
Thiazole Compounds: Molecules containing the thiazole ring, which may exhibit similar reactivity.
Uniqueness
The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
19783-63-2 |
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Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4,7-dimethyl-2-(1,3-thiazol-2-yl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O3S/c1-12-3-4-13(2,18-12)8-7(12)9(16)15(10(8)17)11-14-5-6-19-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
WESNUVHBKHZVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(C3C2C(=O)N(C3=O)C4=NC=CS4)C |
Origin of Product |
United States |
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